molecular formula C13H15N5O2 B14679666 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) CAS No. 34388-24-4

4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone)

Cat. No.: B14679666
CAS No.: 34388-24-4
M. Wt: 273.29 g/mol
InChI Key: RWSHOBOHKJTABY-UHFFFAOYSA-N
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Description

4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone): is a heterocyclic compound that belongs to the pyrazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide: Lacks the hydrazone moiety but shares similar core structure.

    3,5-Dimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Similar pyrazoline ring but different substituents.

Uniqueness

4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) is unique due to the presence of both the carboxamide and hydrazone groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

34388-24-4

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

4-[(3,5-dimethylphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carboxamide

InChI

InChI=1S/C13H15N5O2/c1-7-4-8(2)6-10(5-7)15-16-11-9(3)17-18(12(11)19)13(14)20/h4-6,17H,1-3H3,(H2,14,20)

InChI Key

RWSHOBOHKJTABY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=NC2=C(NN(C2=O)C(=O)N)C)C

Origin of Product

United States

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